Cas no 899979-32-9 (N-2-(cyclopentylsulfamoyl)ethyl-3-methoxybenzamide)

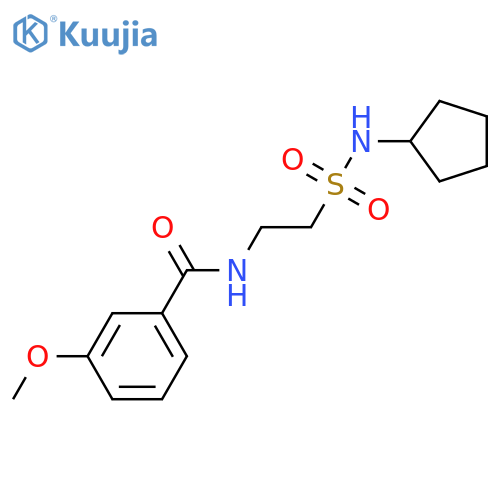

899979-32-9 structure

商品名:N-2-(cyclopentylsulfamoyl)ethyl-3-methoxybenzamide

CAS番号:899979-32-9

MF:C15H22N2O4S

メガワット:326.411182880402

CID:5500920

N-2-(cyclopentylsulfamoyl)ethyl-3-methoxybenzamide 化学的及び物理的性質

名前と識別子

-

- N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide

- N-2-(cyclopentylsulfamoyl)ethyl-3-methoxybenzamide

-

- インチ: 1S/C15H22N2O4S/c1-21-14-8-4-5-12(11-14)15(18)16-9-10-22(19,20)17-13-6-2-3-7-13/h4-5,8,11,13,17H,2-3,6-7,9-10H2,1H3,(H,16,18)

- InChIKey: KBJACOJYMDGTOH-UHFFFAOYSA-N

- ほほえんだ: C(NCCS(NC1CCCC1)(=O)=O)(=O)C1=CC=CC(OC)=C1

N-2-(cyclopentylsulfamoyl)ethyl-3-methoxybenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2751-0212-40mg |

N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide |

899979-32-9 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2751-0212-1mg |

N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide |

899979-32-9 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2751-0212-2mg |

N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide |

899979-32-9 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2751-0212-4mg |

N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide |

899979-32-9 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2751-0212-5mg |

N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide |

899979-32-9 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2751-0212-15mg |

N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide |

899979-32-9 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2751-0212-50mg |

N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide |

899979-32-9 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2751-0212-10μmol |

N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide |

899979-32-9 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2751-0212-2μmol |

N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide |

899979-32-9 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2751-0212-5μmol |

N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide |

899979-32-9 | 90%+ | 5μl |

$63.0 | 2023-05-16 |

N-2-(cyclopentylsulfamoyl)ethyl-3-methoxybenzamide 関連文献

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

4. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

899979-32-9 (N-2-(cyclopentylsulfamoyl)ethyl-3-methoxybenzamide) 関連製品

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬